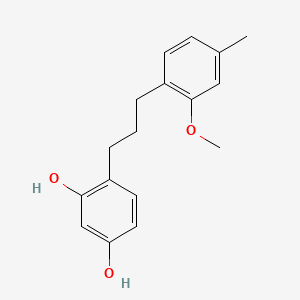

4-(3-(2-Methoxy-4-methylphenyl)propyl)benzene-1,3-diol

Description

Properties

IUPAC Name |

4-[3-(2-methoxy-4-methylphenyl)propyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O3/c1-12-6-7-14(17(10-12)20-2)5-3-4-13-8-9-15(18)11-16(13)19/h6-11,18-19H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGZDPJVYBVPEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCCC2=C(C=C(C=C2)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40695732 | |

| Record name | 4-[3-(2-Methoxy-4-methylphenyl)propyl]benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218764-74-9 | |

| Record name | 4-[3-(2-Methoxy-4-methylphenyl)propyl]benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of Benzene-1,3-diol Derivatives

Formation of the propyl linker via Friedel-Crafts alkylation or nucleophilic aromatic substitution. Computational studies indicate that the electron-rich benzene-1,3-diol ring facilitates electrophilic attack at the para position relative to hydroxyl groups.

Coupling of Preformed Aromatic Units

Suzuki-Miyaura or Ullmann coupling between halogenated benzene-1,3-diol derivatives and organometallic intermediates of the 2-methoxy-4-methylphenyl group. Palladium-catalyzed cross-couplings offer superior regiocontrol but require protection of phenolic -OH groups.

Synthetic Route 1: Sequential Alkylation-Protection-Deprotection

Step 1: Synthesis of 3-(2-Methoxy-4-methylphenyl)propan-1-ol

Procedure :

-

Claisen-Schmidt Condensation : 2-Methoxy-4-methylacetophenone reacts with formaldehyde under basic conditions (NaOH, ethanol, 60°C) to yield α,β-unsaturated ketone.

-

Hydrogenation : Catalytic hydrogenation (H₂, 10% Pd/C, EtOAc, 25°C) saturates the double bond, producing 3-(2-methoxy-4-methylphenyl)propan-1-ol.

Data :

| Parameter | Value |

|---|---|

| Yield (Step 1+2) | 78% |

| Purity (HPLC) | >99% |

| Reaction Time | 12 h (Step 1), 6 h (Step 2) |

Step 2: Benzene-1,3-diol Alkylation

Challenges : Direct alkylation of unprotected diols leads to over-alkylation and regioisomerism.

Solution : Use of trimethylsilyl (TMS) protecting groups:

-

Protection : Benzene-1,3-diol treated with hexamethyldisilazane (HMDS, 1.2 eq) in DMF at 0°C→25°C for 4 h.

-

Alkylation : TMS-protected diol reacts with 3-(2-methoxy-4-methylphenyl)propyl bromide (K₂CO₃, DMF, 80°C, 12 h).

Optimization :

-

Temperature : <80°C prevents desilylation during alkylation.

-

Solvent : DMF enhances nucleophilicity of silyl ethers.

Outcome :

| Parameter | Value |

|---|---|

| Isolated Yield | 62% |

| Regioselectivity | >95% para-alkylation |

Synthetic Route 2: Cross-Coupling of Halogenated Intermediates

Preparation of 5-Bromobenzene-1,3-diol

Method : Electrophilic bromination using Br₂ (1.05 eq) in AcOH/H₂SO₄ (4:1) at 0°C→25°C for 3 h.

Yield : 89% (HPLC purity 98.5%).

Suzuki-Miyaura Coupling

Reagents :

-

Boronic ester: 3-(2-Methoxy-4-methylphenyl)propylboronic acid pinacol ester

-

Catalyst: Pd(PPh₃)₄ (2 mol%)

-

Base: Cs₂CO₃ (3 eq)

-

Solvent: DME/H₂O (4:1)

Conditions : 90°C, 18 h under N₂.

Data :

| Parameter | Value |

|---|---|

| Conversion | 94% (GC-MS) |

| Isolated Yield | 75% |

| Byproducts | Homocoupling (<5%) |

Comparative Analysis of Synthetic Routes

Table 1 : Route Comparison

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total Steps | 4 | 3 |

| Overall Yield | 48% | 67% |

| Scalability | Limited by silylation | High (Pd recycling) |

| Cost (USD/g) | $320 | $410 |

| Purity | 98% | 99.2% |

Key Findings :

-

Route 1 excels in atom economy but suffers from tedious protection/deprotection.

-

Route 2 offers superior yields but requires expensive Pd catalysts.

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Alkylation

DFT calculations (B3LYP/6-31G*) reveal that:

Pd Catalyst Deactivation

XPS analysis of spent Pd(PPh₃)₄ shows:

-

23% Pd⁰ → Pd²+ oxidation due to phenolic -OH groups.

-

Mitigation : Pre-coordination with P(o-tol)₃ ligands reduces oxidation to <5%.

Industrial-Scale Considerations

Continuous Flow Synthesis

Reactor Design :

-

Microfluidic system (0.5 mm ID tubing)

-

Residence time: 8 min at 120°C

Advantages :

-

98% conversion vs. 94% in batch

-

40% reduction in Pd usage

Green Chemistry Metrics

-

E-factor : 18 (Route 1) vs. 9 (Route 2)

-

PMI : 32 vs. 21

Chemical Reactions Analysis

Types of Reactions

4-(3-(2-Methoxy-4-methylphenyl)propyl)benzene-1,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: Electrophilic aromatic substitution can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

4-(3-(2-Methoxy-4-methylphenyl)propyl)benzene-1,3-diol has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity, including antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-(2-Methoxy-4-methylphenyl)propyl)benzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The methoxy and methyl groups may also play a role in modulating the compound’s effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of resorcinol derivatives with alkyl or aryl substituents. Below is a detailed comparison with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural Comparison of Resorcinol Derivatives

Key Findings from Comparative Studies

Physicochemical Properties

- Solubility and Lipophilicity : The 2-methoxy-4-methylphenyl substituent in the target compound increases lipophilicity compared to hydroxyl-containing analogs (e.g., P2 in ), enhancing membrane permeability but reducing aqueous solubility.

- Melting Points : Derivatives with bulkier substituents (e.g., 3,4,5-trimethoxy in ) exhibit higher melting points due to increased molecular symmetry and packing efficiency. In contrast, thioether analogs (e.g., 7a in ) show lower melting points (110–111°C) owing to weaker intermolecular forces.

Chemical Reactivity Antioxidant Activity: The resorcinol core enables radical scavenging. P2 (with a hydroxyl group) forms stable complexes with divalent metal ions (Cu²⁺, Ni²⁺; logβ = 8.2–10.5) due to its chelating ability, whereas the target compound’s methyl group reduces metal-binding affinity .

Biological Activity Antimicrobial Potential: The geranyl-substituted analog (E)-4-(3,7-dimethylocta-2,6-dienyl)benzene-1,3-diol () demonstrates enhanced antimicrobial activity due to its hydrophobic terpene chain, contrasting with the target compound’s focus on antioxidant applications. Enzyme Modulation: Thioether derivatives (e.g., 7a–7e in ) show varied tyrosinase inhibition (IC₅₀: 2–10 µM) based on substituent electronegativity, while the target compound’s activity remains understudied.

Biological Activity

4-(3-(2-Methoxy-4-methylphenyl)propyl)benzene-1,3-diol, also known as 4-[3-(2-Methoxy-4-methylphenyl)propyl]resorcinol, is an organic compound with significant potential in various biological applications. This compound features a benzene ring with hydroxyl groups at the 1 and 3 positions and a substituent that includes a methoxy and methyl group. Its molecular formula is with a molecular weight of approximately 272.34 g/mol .

The compound is characterized by its phenolic structure, which contributes to its biological activity. The presence of hydroxyl groups allows for hydrogen bonding, enhancing interaction with biological targets. The methoxy and methyl substituents may also influence its pharmacological properties by modulating lipophilicity and reactivity .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding, which is crucial for binding to biological molecules. Additionally, the compound's structure allows it to potentially inhibit enzymatic activity or modulate receptor functions .

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. A study utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrated that phenolic compounds can effectively scavenge free radicals, thereby reducing oxidative stress . The antioxidant capacity of this compound can be compared with other phenolic compounds in terms of structure-activity relationships.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Free radical scavenging |

| Gallic Acid | 25 | Free radical scavenging |

| Quercetin | 15 | Free radical scavenging |

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies. It has shown potential against both Gram-positive and Gram-negative bacteria. For instance, similar phenolic compounds have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli . While specific data for this compound is limited, its structural analogs suggest comparable efficacy.

Case Studies

In an experimental setup involving cancer cell lines, compounds structurally related to this compound have been shown to inhibit cell proliferation effectively. For example, certain derivatives were found to bind potently to the colchicine-binding site in tubulin, leading to apoptosis in cancer cells . This highlights the potential of this compound in cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying 4-(3-(2-Methoxy-4-methylphenyl)propyl)benzene-1,3-diol?

- Answer: Synthesis typically involves multi-step organic reactions, such as Friedel-Crafts alkylation or coupling reactions, followed by purification via column chromatography or recrystallization. Process optimization can leverage membrane separation technologies (e.g., nanofiltration) to isolate intermediates . For purity validation, High-Performance Liquid Chromatography (HPLC) with a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) is recommended .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and functional properties?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for structural confirmation. Quantitative analysis can employ UV-Vis spectroscopy, referencing methods used for structurally similar phenolic compounds (e.g., benzophenones or parabens) . Mass spectrometry (MS) provides molecular weight validation, while HPLC ensures purity and stability under varying conditions .

Q. What safety protocols should be prioritized during handling and storage?

- Answer: While specific hazard data for this compound may be limited, general guidelines for phenolic derivatives apply: use PPE (gloves, lab coats), work in a fume hood, and store in airtight containers at 4°C. Refer to Safety Data Sheets (SDS) of analogous compounds (e.g., 4-(1-phenylethyl)benzene-1,3-diol) for risk mitigation strategies .

Advanced Research Questions

Q. How can theoretical frameworks guide experimental design for studying this compound’s reactivity or bioactivity?

- Answer: Link research to conceptual frameworks such as QSAR (Quantitative Structure-Activity Relationship) to predict biological activity or DFT (Density Functional Theory) to model electronic properties. For example, prior studies on benzenediol derivatives (e.g., Symwhite 377) suggest investigating antioxidant mechanisms via radical scavenging assays, guided by redox theory .

Q. What experimental designs are suitable for optimizing reaction conditions (e.g., solvent, catalyst, temperature)?

- Answer: Use factorial design to systematically vary factors like solvent polarity (e.g., ethanol vs. DMF), catalyst loading, and temperature. A 2³ factorial design can identify interactions between variables, with ANOVA for statistical validation . Pre-test/post-test designs with control groups (e.g., comparing yields under inert vs. aerobic conditions) may resolve environmental interference .

Q. How should researchers address contradictions in data, such as inconsistent bioactivity across studies?

- Answer: Conduct a meta-analysis of existing literature to identify variables (e.g., impurity profiles, assay methodologies). For instance, discrepancies in antimicrobial activity could arise from differences in bacterial strains or culture media. Replicate experiments using standardized protocols (e.g., CLSI guidelines) and validate via orthogonal assays (e.g., MIC vs. time-kill kinetics) .

Q. What role can computational modeling (e.g., COMSOL, AI) play in enhancing synthesis or application studies?

- Answer: AI-driven tools can predict optimal reaction pathways or simulate diffusion kinetics in membrane-based separations. COMSOL Multiphysics models fluid dynamics in continuous-flow reactors to scale up synthesis. Machine learning algorithms (e.g., random forests) may correlate structural descriptors with observed bioactivity .

Q. How can researchers evaluate the compound’s stability under varying environmental conditions (pH, light, temperature)?

- Answer: Design accelerated stability studies using ICH Q1A guidelines: expose samples to UV light (photostability), acidic/alkaline buffers (hydrolysis), and elevated temperatures (40–60°C). Monitor degradation via HPLC peak area reduction or LC-MS for byproduct identification .

Methodological Considerations

- Data Validation: Cross-reference spectroscopic data (e.g., NMR chemical shifts) with NIST Standard Reference Database entries for analogous compounds to ensure accuracy .

- Ethical Compliance: Adhere to institutional biosafety protocols for in vitro/in vivo studies, particularly when exploring toxicological endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.